molecular formula C23H22ClN3O3 B2719576 N-({1-[3-(2-chlorophenoxy)propyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylfuran-2-carboxamide CAS No. 919977-44-9

N-({1-[3-(2-chlorophenoxy)propyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylfuran-2-carboxamide

Cat. No.: B2719576
CAS No.: 919977-44-9
M. Wt: 423.9
InChI Key: AYNQZDOVOFFLIA-UHFFFAOYSA-N
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Description

The description of a compound typically includes its IUPAC name, molecular formula, and structure. It may also include information about its physical appearance .


Synthesis Analysis

This would involve a detailed examination of the methods used to synthesize the compound. It would include the starting materials, reagents, and conditions used in the synthesis .


Molecular Structure Analysis

This involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry might be used .


Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes. It would include looking at the reagents and conditions needed for the reactions, as well as the products formed .


Physical and Chemical Properties Analysis

This would involve determining properties such as the compound’s melting point, boiling point, solubility, and stability .

Mechanism of Action

If the compound is a drug or has some biological activity, this would involve studying how it interacts with its target in the body .

Safety and Hazards

This would involve looking at the compound’s toxicity, flammability, and other hazards. It would also include looking at how to handle and store the compound safely .

Future Directions

This would involve looking at potential future research directions. For example, if the compound has medicinal properties, future research might involve conducting clinical trials .

Properties

IUPAC Name

N-[[1-[3-(2-chlorophenoxy)propyl]benzimidazol-2-yl]methyl]-N-methylfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN3O3/c1-26(23(28)21-12-6-14-30-21)16-22-25-18-9-3-4-10-19(18)27(22)13-7-15-29-20-11-5-2-8-17(20)24/h2-6,8-12,14H,7,13,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYNQZDOVOFFLIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=NC2=CC=CC=C2N1CCCOC3=CC=CC=C3Cl)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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